BenchChemオンラインストアへようこそ!

L 694746

HIV-1 protease inhibition enzyme kinetics Ki

Substituting HIV-1 protease inhibitors without quantitative bridging data risks irreproducible results. L 694746 is the carboxymethoxyphenyl metabolite of L-689,502, delivering a Ki of 0.34 nM and IC50 of 1 nM as the mandatory P1′-focused SAR reference and analytical standard. • ~11-fold more potent than parent in hepatic metabolism models • Scaffold for analogues achieving IC50 0.04 nM • >2,000-fold selectivity over pepstatin. Supplied for enzyme profiling, metabolite identification, and co-crystallography studies.

Molecular Formula C35H42N2O8
Molecular Weight 618.7 g/mol
CAS No. 139934-80-8
Cat. No. B1673921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 694746
CAS139934-80-8
SynonymsL 694746;  L-694746;  L694746;  L-694,746;  L 694,746;  L694,746; 
Molecular FormulaC35H42N2O8
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCC(=O)O)C(=O)NC3C(CC4=CC=CC=C34)O)O
InChIInChI=1S/C35H42N2O8/c1-35(2,3)45-34(43)36-28(18-22-9-5-4-6-10-22)29(38)20-25(17-23-13-15-26(16-14-23)44-21-31(40)41)33(42)37-32-27-12-8-7-11-24(27)19-30(32)39/h4-16,25,28-30,32,38-39H,17-21H2,1-3H3,(H,36,43)(H,37,42)(H,40,41)/t25-,28+,29+,30?,32+/m1/s1
InChIKeyYDOBPQZYAZNHNJ-KJOOGPBASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L 694746: HIV-1 Protease Inhibitor Metabolite


L 694746 is a synthetic small-molecule HIV-1 protease inhibitor belonging to the hydroxyethylene dipeptide isostere class. It is the carboxymethoxyphenyl metabolite of the anti-HIV agent L-689,502, produced via microbial biotransformation by Streptomyces lavendulae (ATCC 55095) [1]. Characterized by a central hydroxyethylene core, Boc-protected amine, and indanol P2 ligand, L 694746 targets the HIV-1 protease active site with a reported Ki of 0.34 nM and IC50 of 1 nM in enzyme inhibition assays . Its structure, incorporating a para-carboxymethoxy P1′ benzyl moiety, distinguishes it from the parent morpholinoethoxy-bearing L-689,502 and serves as the reference scaffold for a series of phosphonomethoxy and tetrazolmethoxy analogues that achieved IC50 values as low as 0.04 nM [2]. The compound is utilized exclusively in preclinical antiviral research, with applications in enzymatic profiling, cell-based HIV replication inhibition, and structure-activity relationship (SAR) studies.

Enzyme Assay Fit HIV-1 protease inhibition studies with high target specificity over aspartyl proteases
SAR Scaffold Starting scaffold for P1' bioisosteric replacement and analog design programs
Metabolite Research Key active metabolite for distinguishing parent-driven vs. metabolite-mediated pharmacology

L 694746 Procurement Risk


Attempting to substitute L 694746 with any in-class HIV-1 protease inhibitor without quantitative justification carries a high risk of experimental irreproducibility. Even compounds of identical nominal target class diverge markedly in P1′/P2′ subsite occupancy, cellular antiviral EC50, metabolic stability in hepatic models, and resistance-mutation cross-susceptibility. For example, the parent compound L-689,502 exhibits an enzyme IC50 of 0.45 nM at pH 5.5 [1], yet its morpholinoethoxy P1′ group is a substrate for oxidative metabolism, leading to a metabolite profile where L 694746 itself is ~11-fold more potent than the parent [2]. Conversely, the clinical candidate L-735,524 (Indinavir) has a Ki of 0.52 nM against HIV-1 protease but a ~6.3-fold weaker Ki of 3.3 nM against HIV-2 protease [3], while the phosphonomethoxy analogues of L 694746 reach IC50 values of 0.04 nM in enzyme assays [4]—a 25-fold improvement over L 694746 itself. Such quantitative divergences mean that every change in P1′ or P2′ substituent fundamentally alters the potency–selectivity–metabolism triad, rendering direct substitution between these compounds scientifically invalid without explicit comparative bridging data.

P1' Substituent Sensitivity Any change in the P1' group may fundamentally alter potency, selectivity, and metabolic stability, limiting direct replacement with untested analogs.
Parent Compound Divergence L-689,502 carries a morpholinoethoxy P1' with distinct hepatic metabolism; its metabolite profile cannot be replicated by the parent alone.
Cross-Class Mismatch Clinical-stage inhibitors like Indinavir provide oral bioavailability and HIV-2 data, but lack the carboxymethoxy handle essential for P1' SAR expansion.

L 694746 Comparator Evidence


HIV-1 Protease Inhibition vs. L-689,502

L 694746 achieves a Ki of 0.34 nM against HIV-1 protease [1], compared with the parent L-689,502 which records an IC50 of 0.450 nM (pH 5.5, 30 °C) in a peptide substrate cleavage assay [2]. Although direct Ki-to-IC50 comparison requires caution due to differing assay formats, the data establish L 694746 as at least equipotent to—and structurally divergent from—L-689,502, whose potency is inseparable from its morpholinoethoxy P1′ substituent and associated hepatotoxicity risk [3]. The structural modification from morpholinoethoxy to carboxymethoxy retains sub-nanomolar target engagement while altering the metabolic liability profile, as evidenced by rat liver slice metabolism studies where the carboxymethoxyphenyl metabolite was 11-fold more potent than L-689,502 [4].

HIV-1 Protease Inhibition vs. L-689,502
Cross-study comparable
L 694746: Ki 0.34 nM vs L-689,502: IC50 0.450 nM (pH 5.5)
~equipotent; metabolite 11-fold more potent than parent
Supports metabolite-centric SAR workflow decoupled from morpholino-dependent metabolism
Assay format differs; Ki-to-IC50 comparison requires caution
HIV-1 protease inhibition enzyme kinetics Ki

P1' Substituent Differentiation

The P1′ substituent of L 694746 is a para-carboxymethoxy benzyl group, whereas the parent L-689,502 carries a para-morpholinoethoxy benzyl P1′ moiety. This distinction is not cosmetic: replacement of the L 694746 acetic acid P1′ with bioisosteric phosphonomethoxy or tetrazolmethoxy groups yielded analogues with HIV-1 protease IC50 values as low as 0.04 nM, a 25-fold improvement over the 1 nM IC50 of L 694746 [1]. The dibenzylphosphonomethoxy analogue further attained an EC50 of 10 nM in cell-based anti-HIV-1 assays with a selectivity index of 20,000, demonstrating that the carboxymethoxy P1′ of L 694746 serves as a uniquely derivatizable handle not present on L-689,502 [2]. No equivalent SAR expansion has been reported for the morpholinoethoxy series.

P1' Substituent SAR Impact
Direct head-to-head
Carboxymethoxy P1': IC50 1 nM Phosphonomethoxy analogue: IC50 0.04 nM (25-fold)
L-689,502 morpholinoethoxy P1' not derivatizable to comparable gains
Carboxymethoxy handle enables bioisosteric expansion with quantitative potency improvements
Cell-based EC50 and selectivity index also improved in phosphonomethoxy series
structure-activity relationship P1′ pharmacophore analog design

Selectivity vs. Pepstatin

To contextualize HIV-1 protease selectivity, L 694746 and L-689,502 were benchmarked against pepstatin, a broad-spectrum aspartyl protease inhibitor. Pepstatin exhibits an IC50 of 2 μM against HIV-1 protease, more than 2,000-fold weaker than L 694746 (IC50 1 nM) and >4,400-fold weaker than L-689,502 (IC50 0.450 nM) [1]. This quantitative gap confirms that L 694746 occupies the HIV-1 protease active site with high specificity and is not a promiscuous aspartyl protease ligand, a critical differentiator when selecting a tool compound for HIV protease-specific mechanistic studies where host protease confounding must be excluded.

Selectivity vs. Pepstatin
Direct head-to-head
L 694746 IC50 1 nM vs Pepstatin IC50 2,000 nM
>2,000-fold selectivity window
Confirms HIV-1 protease-specific engagement, excluding promiscuous aspartyl protease inhibition
Critical for mechanistic studies where host protease confounding must be excluded
selectivity pepstatin off-target aspartyl protease

Metabolic Activation vs. L-689,502

In rat liver slice metabolism studies of L-689,502, four major metabolites were generated. The carboxymethoxyphenyl analog—structurally identical to L 694746—was approximately 11-fold more potent as an HIV-1 protease inhibitor than the parent compound, while the morpholin-2-one metabolite was ~6-fold more potent [1]. Hydroxyindan metabolites were lower in activity than L-689,502, confirming that the carboxymethoxy P1′ modification is the principal metabolic activation pathway. This places L 694746 as both a direct-acting inhibitor and the key active metabolite responsible for a significant portion of the pharmacological activity following L-689,502 exposure, an attribute not shared by the hydroxyindan or glucuronide metabolites.

Metabolic Activation vs. L-689,502
Direct head-to-head
L 694746: 11-fold more potent vs Morpholin-2-one: 6-fold; hydroxyindans: less active
L 694746 is the principal active metabolite
Identifies L 694746 as the key metabolite driving post-exposure HIV-1 protease inhibition
Rat liver slice model; ranking may differ in other systems
drug metabolism hepatic biotransformation metabolite profiling

Comparison with Indinavir

Comparing L 694746 with the clinical HIV protease inhibitor L-735,524 (Indinavir) reveals divergent selectivity signatures. L-735,524 competitively inhibits HIV-1 PR with a Ki of 0.52 nM and HIV-2 PR with a Ki of 3.3 nM, representing a 6.3-fold loss in potency against the HIV-2 isoform [1]. In contrast, L 694746 and its analogues were designed primarily against HIV-1 protease, and while direct HIV-2 Ki data for L 694746 are not reported, the phosphonomethoxy/tetrazolmethoxy analogue series demonstrated HIV-1-selective activity in cell-based assays [2]. For researchers requiring a tool with defined HIV-1/HIV-2 selectivity ratio data, L-735,524 offers quantitative isoform discrimination, whereas L 694746 provides a metabolically-relevant scaffold with superior synthetic tractability for P1′ optimization.

HIV-1/HIV-2 Selectivity vs. Indinavir
Cross-study comparable
L 694746 Ki 0.34 nM (HIV-1 only) vs Indinavir Ki 0.52 nM (HIV-1), Ki 3.3 nM (HIV-2)
Indinavir shows 6.3-fold HIV-1 selectivity; L 694746 lacks HIV-2 data
Tool selection depends on objective: L 694746 for P1' SAR, Indinavir for HIV-2 counter-screening
No direct HIV-2 comparison possible with L 694746; choose based on experimental design
HIV-2 protease cross-class comparison clinical candidate benchmark

L 694746 Application Scenarios


HIV-1 Protease Inhibitor Screening

L 694746, with a Ki of 0.34 nM and IC50 of 1 nM against HIV-1 protease [1], serves as a high-potency reference inhibitor for in vitro enzyme assays. Its >2,000-fold selectivity over pepstatin (IC50 2 μM) [2] ensures target-specific signal, making it suitable for FRET-based or peptide-cleavage assay formats where broad aspartyl protease inhibition would confound results.

P1' Pharmacophore Optimization

As the scaffold from which phosphonomethoxy (IC50 0.04 nM) and tetrazolmethoxy analogues were derived, L 694746 is the mandatory starting material for P1′-focused SAR [3]. Researchers synthesizing bioisosteric replacements at the para-carboxymethoxy position require L 694746 as the reference compound to benchmark potency gains and selectivity improvements.

Metabolism-Activation Studies

The rat liver slice metabolism data demonstrating that L 694746 is 11-fold more potent than the parent L-689,502 [4] positions this compound as the essential analytical standard for metabolite identification, metabolic stability assays, and studies distinguishing parent-driven hepatic toxicity from metabolite-mediated antiviral activity.

HIV-1 Protease Structural Biology

Given its well-defined hydroxyethylene transition-state isostere core and indanol P2 ligand, L 694746 is a suitable ligand for co-crystallization and soaking experiments with HIV-1 protease, enabling structural comparison with L-735,524-bound complexes (HIV-2 PR at 1.9 Å resolution) [5] to elucidate P1′ pocket occupancy determinants.

Application
Selection Property
Validation Focus
HIV-1 protease enzyme inhibition studies
Target specificity over aspartyl proteases
Pepstatin selectivity benchmarking
P1' pharmacophore SAR programs
Carboxymethoxy P1' bioisosteric handle
Potency gain benchmarking against phosphonomethoxy/tetrazolmethoxy analogues
Metabolism-activation relationship studies
Liver-derived metabolite potency profile
Parent vs. metabolite pharmacology differentiation
HIV-1 protease structural biology
Hydroxyethylene isostere core and P2 ligand
Co-crystallization with HIV-1 protease; P1' pocket occupancy comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 694746

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.